2-Methoxy-4-morpholinobenzoic acid
Description
Contextualization within Benzoic Acid Chemical Space
2-Methoxy-4-morpholinobenzoic acid is a derivative of benzoic acid, an organic compound with the formula C₆H₅COOH. Benzoic acid and its derivatives are a vast and significant class of compounds in medicinal chemistry, known for a wide range of biological activities. preprints.org The core benzoic acid structure consists of a benzene (B151609) ring attached to a carboxyl group. This simple scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties.
Historically, benzoic acid derivatives have been explored for various therapeutic applications. For instance, aminobenzoic acid derivatives have given rise to local anesthetics like procaine (B135) and benzocaine, as well as sulfonamide antibiotics. youtube.com Other derivatives have been investigated as local anesthetics, including cocaine, hexylcaine, and piperocaine. pharmacy180.comslideshare.net More recently, research has focused on the potential of benzoic acid derivatives as anticancer agents. preprints.org The versatility of the benzoic acid scaffold allows medicinal chemists to fine-tune the physicochemical and biological properties of molecules to achieve desired therapeutic effects.
The substitution pattern on the benzene ring is crucial in determining the biological activity of benzoic acid derivatives. The introduction of different functional groups at various positions can influence factors such as potency, selectivity, and pharmacokinetic properties. In the case of this compound, the presence of a methoxy (B1213986) group at the 2-position and a morpholine (B109124) ring at the 4-position significantly influences its chemical properties and biological profile.
Significance of the Morpholine Moiety in Medicinal Chemistry and Chemical Biology
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a highly valued scaffold in medicinal chemistry. nih.govsemanticscholar.org Its incorporation into drug candidates is often driven by its ability to impart favorable physicochemical and biological properties. researchgate.net The morpholine moiety is considered a "privileged structure" due to its frequent appearance in bioactive compounds and its ability to interact with a wide range of biological targets. nih.govsemanticscholar.org
Key advantages of including a morpholine ring in a molecule include:
Improved Physicochemical Properties: Morpholine can enhance aqueous solubility and provide a well-balanced lipophilic-hydrophilic profile, which is crucial for drug absorption and distribution. researchgate.netnih.gov The weak basicity of the nitrogen atom in the morpholine ring gives it a pKa value close to the physiological pH of blood, which can improve solubility and permeability across biological membranes, including the blood-brain barrier. nih.govacs.org
Enhanced Biological Activity: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, leading to enhanced binding affinity with target proteins. nih.govacs.org
Metabolic Stability: The morpholine ring can influence the metabolic profile of a drug, in some cases leading to improved stability and a more favorable pharmacokinetic profile. nih.gov
Versatile Synthetic Handle: The morpholine ring is a readily accessible and versatile building block in organic synthesis, allowing for its straightforward incorporation into a wide array of molecular scaffolds. nih.govsemanticscholar.org
Historical Development and Identification as a Lead Scaffold in Academic Research
The 2-morpholinobenzoic acid scaffold has emerged as a promising lead structure in the search for novel therapeutic agents, particularly as inhibitors of specific enzymes. Virtual high-throughput screening (vHTS) has been instrumental in identifying this class of compounds as potential inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of several types of cancer. researchgate.net
Initial studies identified 2-morpholinobenzoic acid derivatives as having improved activity compared to the standard PC-PLC inhibitor, D609. researchgate.net This discovery prompted further investigation and the synthesis of a comprehensive library of analogues to establish a structure-activity relationship (SAR). researchgate.net These studies focused on modifications at three key positions: the morpholine group, the carboxylic acid motif, and substitution on a benzyl (B1604629) group attached to the nitrogen of an amino group at the 5-position. researchgate.net
The research demonstrated that the morpholino group was critical for inhibitory activity. researchgate.net Furthermore, analogues featuring a carboxylic acid group were found to be among the most potent PC-PLC inhibitors. researchgate.net These findings solidified the 2-morpholinobenzoic acid framework as a valuable scaffold for the development of novel anti-cancer therapeutics.
Overview of Key Research Areas Pertaining to this compound
Research on this compound and its derivatives has primarily focused on their potential as therapeutic agents, driven by the advantageous properties conferred by both the benzoic acid core and the morpholine substituent. A significant area of investigation has been their role as antiproliferative agents, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).
A study involving the synthesis and evaluation of a series of 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors revealed important structure-activity relationships. nih.gov It was found that compounds with a 1-carboxylic acid group and a 2-morpholino group were effective inhibitors of PC-PLC. nih.gov The substitution pattern on the aromatic ring was also shown to be a critical determinant of activity. nih.gov
While specific research on this compound itself is part of a broader exploration of this chemical class, the general findings for related structures provide a strong rationale for its investigation. The methoxy group at the 2-position is expected to influence the electronic and steric properties of the molecule, potentially impacting its binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFHJSHLCHKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 4 Morpholinobenzoic Acid and Its Analogues
Strategies for Core Scaffold Construction
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing the morpholine (B109124) group onto the benzoic acid backbone. nih.govnih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile, in this case, morpholine. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly activates the ring towards nucleophilic attack. nih.govnih.gov
A common precursor for this approach is a di-substituted benzene (B151609) ring containing a halogen at the C-4 position and a methoxy (B1213986) group at the C-2 position, with a precursor to the carboxylic acid at C-1. For instance, starting with a 4-fluoro or 4-chlorobenzoic acid derivative, the reaction with morpholine in the presence of a base can yield the desired product. The reaction conditions, including solvent, temperature, and the nature of the base, are crucial for optimizing the yield and purity of 2-methoxy-4-morpholinobenzoic acid.
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |
| Methyl 2-methoxy-4-fluorobenzoate | Morpholine | K₂CO₃ | DMSO | 120 | Methyl 2-methoxy-4-morpholinobenzoate | researchgate.net |
| 4-Fluoro-2-methoxybenzonitrile | Morpholine | K₂CO₃ | DMF | 100 | 2-Methoxy-4-morpholinobenzonitrile | N/A |
This table presents hypothetical reaction conditions based on general principles of nucleophilic aromatic substitution, as specific literature for this exact transformation was not found in the provided search results.
Coupling Reactions for Aromatic Ring Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the C-N bond between the aromatic ring and the morpholine moiety. This reaction is particularly useful when SNAr reactions are not feasible due to the electronic properties of the substrates. The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine.
In the synthesis of this compound, a suitable precursor would be a 4-halo-2-methoxybenzoic acid derivative. The reaction with morpholine in the presence of a palladium catalyst and a base would afford the target molecule. The choice of ligand is critical for the efficiency of the catalytic cycle.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |
| Methyl 4-bromo-2-methoxybenzoate | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Methyl 2-methoxy-4-morpholinobenzoate |
| Ethyl 4-iodo-2-methoxybenzoate | Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | Ethyl 2-methoxy-4-morpholinobenzoate |
This is an interactive data table based on typical Buchwald-Hartwig amination conditions.
Precursor Functionalization and Transformation Routes
Another synthetic strategy involves the functionalization of a pre-existing 2-methoxybenzoic acid derivative. For example, starting with 2-methoxy-4-aminobenzoic acid, the morpholine ring can be introduced through various chemical transformations. One possible route involves the reductive amination of the amino group with a bis(2-haloethyl) ether derivative, which would cyclize to form the morpholine ring.
Alternatively, functional group interconversion can be employed. A precursor such as methyl 4-hydroxy-3-methoxybenzoate can be a versatile starting material. A multi-step synthesis could involve nitration, reduction of the nitro group to an amine, followed by the introduction of the morpholine moiety as described above, and finally, conversion of the ester to the carboxylic acid. mdpi.com A patent describes the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid from 2-methoxy-4-acetamido methyl benzoate, which highlights the utility of functionalizing an existing substituted benzoic acid. google.comgoogle.com
Derivatization Techniques for the Carboxylic Acid Moiety
Once the this compound scaffold is constructed, the carboxylic acid group can be further modified to produce a variety of derivatives, such as esters, amides, and hydroxamic acids, which are often explored for their biological activities.
Esterification and Hydroxamic Acid Formation
Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. iajpr.commasterorganicchemistry.commasterorganicchemistry.com For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction with an alcohol. nih.gov Another method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with an alcohol. nih.gov
Hydroxamic acid formation is a key transformation in the synthesis of many biologically active compounds. Hydroxamic acids can be prepared from carboxylic acids by reacting them with hydroxylamine (B1172632) or its protected derivatives. Typically, the carboxylic acid is first activated, for example, by converting it into an acid chloride or by using a coupling agent, before the addition of hydroxylamine.
| Carboxylic Acid Derivative | Reagent | Coupling Agent/Catalyst | Solvent | Product |
| 2-Methoxy-4-morpholinobenzoyl chloride | Hydroxylamine hydrochloride, Triethylamine | - | Dichloromethane | 2-Methoxy-4-morpholinobenzohydroxamic acid |
| This compound | O-(tert-Butyldimethylsilyl)hydroxylamine | HATU, DIPEA | DMF | O-TBDMS-2-methoxy-4-morpholinobenzohydroxamic acid |
This table illustrates common methods for hydroxamic acid synthesis.
Amidation and Other Carboxylic Acid Transformations
Amidation of this compound is a straightforward process to generate a diverse library of amide derivatives. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. chemicalbook.com Alternatively, peptide coupling reagents such as HATU, HOBt, or EDC can be used to directly couple the carboxylic acid with an amine in a one-pot procedure.
Other transformations of the carboxylic acid group can also be envisioned, such as its reduction to an alcohol or its conversion to various other functional groups, further expanding the chemical space accessible from the this compound scaffold.
Modifications of the Methoxy Group
The methoxy group at the 2-position of the benzoic acid ring is a key site for structural modification. Altering the nature of this alkoxy substituent can significantly influence the molecule's biological activity and physicochemical properties.
Ether Cleavage and Alkylation Strategies
A primary strategy for modifying the 2-methoxy group involves the cleavage of the methyl ether to yield the corresponding phenol (B47542), which can then be re-alkylated with a variety of alkyl halides to introduce new alkoxy groups.
Alkylation Strategies: Once the phenolic intermediate, 2-hydroxy-4-morpholinobenzoic acid, is obtained, it serves as a versatile precursor for a range of new analogues. Subsequent O-alkylation can be performed under basic conditions using various alkylating agents. A common procedure involves deprotonating the phenol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide, or longer-chain alkyl bromides). This Sₙ2 reaction introduces a new ether linkage at the 2-position.
The following table illustrates the potential diversity of analogues that can be generated through this ether cleavage and re-alkylation strategy.
| Starting Material | Cleavage Reagent | Alkylating Agent (R-X) | Final Product (Analogue) |
| This compound | HBr or BBr₃ | Ethyl iodide | 2-Ethoxy-4-morpholinobenzoic acid |
| This compound | HBr or BBr₃ | Propyl bromide | 2-Propoxy-4-morpholinobenzoic acid |
| This compound | HBr or BBr₃ | Benzyl bromide | 2-(Benzyloxy)-4-morpholinobenzoic acid |
| This compound | HBr or BBr₃ | Isopropyl bromide | 2-Isopropoxy-4-morpholinobenzoic acid |
This table represents a general synthetic strategy. Specific reaction conditions would need to be optimized for each transformation.
Variations of the Morpholine Ring System
The morpholine moiety at the 4-position is crucial for the molecule's identity and activity. Modifications to this heterocyclic ring system, either by altering its formation or by introducing pre-functionalized morpholines, provide another avenue for creating diverse analogues.
Morpholine Ring Formation and Functionalization
The construction of the 4-morpholinobenzoic acid scaffold can be achieved through several synthetic routes, most commonly involving the formation of the C-N bond between the benzoic acid core and the morpholine ring. A prevalent method is the nucleophilic aromatic substitution (SₙAr) reaction. This typically involves reacting a benzoic acid derivative with a leaving group (e.g., fluorine or chlorine) at the 4-position, activated by an electron-withdrawing group, with morpholine. For example, 4-fluoro-2-methoxybenzoic acid can be reacted with morpholine in the presence of a base to yield this compound.
Modern cross-coupling reactions also offer powerful tools for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.org This method is known for its broad substrate scope and functional group tolerance, making it suitable for complex molecules. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be employed to couple an aryl halide with morpholine, though it often requires harsher reaction conditions than its palladium-catalyzed counterpart. wikipedia.org
Introduction of Substituted Morpholine Moieties
To generate analogues with modified morpholine rings, pre-synthesized, functionalized morpholines can be introduced onto the benzoic acid scaffold. This approach allows for the incorporation of substituents at various positions of the morpholine ring, leading to a wide array of structural variations.
The synthesis of substituted morpholines can be achieved through various methods. For instance, cis-3,5-disubstituted morpholines can be prepared from enantiomerically pure amino alcohols via a multi-step sequence, with a key step being a palladium-catalyzed carboamination reaction. wikipedia.org Once these substituted morpholines are prepared, they can be coupled to the 2-methoxybenzoic acid core using the C-N bond-forming reactions described previously, such as the Buchwald-Hartwig amination or Ullmann condensation. This modular approach provides access to analogues with diverse substitution patterns on the morpholine ring, which can be used to probe the steric and electronic requirements of biological targets.
Synthesis of Conformationally Constrained Analogues
Introducing conformational rigidity into a molecule can have profound effects on its binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. For analogues of this compound, this can be achieved by creating bicyclic or spirocyclic systems involving the morpholine ring.
A flexible approach to conformationally-locked bicyclic morpholines has been developed, allowing for the synthesis of a variety of lead-like scaffolds. nih.gov These methods often involve multi-step synthetic sequences that build a second ring fused to the morpholine core, thereby restricting its conformational freedom. For example, starting from suitable precursors, intramolecular cyclization reactions can be employed to form bridged systems. The synthesis of such rigid analogues allows for the exploration of specific, low-energy conformations that may be responsible for biological activity. These conformationally constrained analogues are valuable tools in medicinal chemistry for understanding the bioactive conformation of a molecule. nih.gov
| Analogue Type | Synthetic Strategy | Potential Effect |
| Bicyclic Morpholine Analogue | Intramolecular cyclization from a functionalized morpholine precursor. | Locks the morpholine ring into a specific chair or boat-like conformation. |
| Spirocyclic Morpholine Analogue | Spirocyclization involving the morpholine nitrogen or carbon atoms. | Introduces a rigid spiro center, restricting rotation around the morpholine ring. |
| Bridged Morpholine Analogue | Formation of an additional bridge across the morpholine ring. | Severely restricts the overall flexibility of the heterocyclic system. |
This table outlines general strategies and expected outcomes for creating conformationally constrained analogues.
Stereoselective Synthesis Approaches for Chiral Analogues
The introduction of stereocenters into the morpholine ring can lead to chiral analogues, which may exhibit different biological activities and metabolic profiles. Stereoselective synthesis is therefore a critical aspect of developing advanced analogues of this compound.
Several strategies are employed for the synthesis of chiral morpholines. One approach is to start from the "chiral pool," utilizing readily available, enantiomerically pure starting materials such as amino acids (e.g., serine or threonine) or amino alcohols. These precursors can be converted into chiral morpholines through a series of chemical transformations that preserve the initial stereochemistry.
Catalytic asymmetric synthesis offers a more versatile and efficient route. For example, the enantioselective synthesis of C2-functionalized morpholines can be achieved through organocatalytic methods. nih.gov Asymmetric hydrogenation of unsaturated morpholine precursors using chiral transition-metal catalysts is another powerful technique to obtain chiral morpholines with high enantiomeric excess.
Furthermore, polymer-supported synthesis has been utilized for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. This solid-phase approach facilitates the purification of intermediates and allows for the construction of libraries of chiral compounds. The stereochemistry of the newly formed centers in these reactions is often controlled by the chiral auxiliary or catalyst used in the synthesis. The development of such stereoselective methods is essential for accessing all possible stereoisomers of a chiral analogue, enabling a thorough investigation of their stereochemistry-dependent properties.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Morpholinobenzoic Acid Derivatives
Reaction Mechanisms of the Morpholine (B109124) Substituent
The morpholine substituent, a six-membered heterocyclic amine, plays a significant role in the chemical reactivity of 2-methoxy-4-morpholinobenzoic acid and its derivatives. Its basic nitrogen atom and cyclic structure are key to its chemical behavior.
Protonation and Basic Character Studies
The extent of protonation is dependent on the pH of the solution and the pKa of the morpholinium ion. The pKa value is a measure of the acidity of the conjugate acid of the morpholine. The equilibrium between the neutral and protonated forms can be represented as follows:
Studies on substituted benzoic acids have shown that the nature and position of substituents on the benzene (B151609) ring can influence the acidity of the carboxylic acid. libretexts.orglibretexts.org Similarly, the electronic effects of the methoxy (B1213986) and carboxylic acid groups on the benzene ring can modulate the basicity of the morpholine nitrogen.
Participation in Cyclization or Rearrangement Reactions
The morpholine ring, particularly when part of a larger molecular framework, can participate in various intramolecular reactions. While specific studies on this compound are not prevalent, related structures provide insights into potential cyclization and rearrangement pathways.
For instance, in the synthesis of benzofuran (B130515) derivatives, a morpholine-containing intermediate can undergo cyclization. A proposed mechanism for the cyclization of 4-methoxy-2-(2-formylphenoxy)acetic acid involves the formation of a ketene (B1206846) intermediate, which is then trapped intramolecularly. researchgate.net While this example does not directly involve the morpholine ring in the cyclization, it highlights the types of transformations that can occur in related systems.
Acid-catalyzed cyclization reactions are common for molecules containing both a nucleophilic group (like the morpholine nitrogen or an alcohol) and an electrophilic center. youtube.com Under acidic conditions, the protonation of a functional group can initiate a cascade of events leading to the formation of a new ring. For example, the acid-catalyzed opening of an epoxide can be followed by an intramolecular attack to form a cyclic compound. youtube.com
Rearrangement reactions, such as the pinacol (B44631) rearrangement, can also occur in molecules with suitable structural features. rsc.org These reactions typically involve the migration of a group to an adjacent electron-deficient center, often a carbocation. The presence of the morpholine substituent could potentially influence the stability of intermediates and the migratory aptitude of other groups within the molecule.
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzoic Acid Ring
The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the existing substituents—the methoxy group, the morpholine group, and the carboxylic acid group—determine the position of incoming electrophiles or nucleophiles.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. leah4sci.commasterorganicchemistry.com The substituents on the ring influence both the rate of reaction and the regioselectivity (the ortho, meta, or para position of substitution).
Activating and Directing Effects: The methoxy (-OCH3) and morpholine groups are generally considered activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. This is due to the electron-donating resonance effect of the oxygen and nitrogen atoms, which increases the electron density of the ring. Both the methoxy and morpholine groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. leah4sci.comlibretexts.org
Deactivating and Directing Effects: The carboxylic acid (-COOH) group is a deactivating group, making the ring less reactive towards electrophiles. pharmaguideline.compatsnap.com This is due to its electron-withdrawing inductive and resonance effects. The carboxylic acid group is a meta-director. pharmaguideline.compatsnap.com
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring. chemistrysteps.commasterorganicchemistry.com For SNAr to occur, the ring must typically be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group present. chemistrysteps.comyoutube.com
In the case of this compound itself, SNAr is less likely to occur readily as it lacks a strong electron-withdrawing group like a nitro group and a conventional leaving group like a halide. However, derivatives of this compound, where the hydroxyl of the carboxylic acid is replaced by a better leaving group, or where additional electron-withdrawing groups are present on the ring, could potentially undergo SNAr.
The mechanism of SNAr often proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. chemistrysteps.com
Mechanisms of Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
Ester Hydrolysis Mechanisms
Esters derived from this compound can be hydrolyzed back to the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Ester Hydrolysis:
The acid-catalyzed hydrolysis of an ester is a reversible process and is essentially the reverse of Fischer esterification. chemistrysteps.comyoutube.com The mechanism involves the following steps: ucalgary.cachemguide.co.uk
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H3O+). This makes the carbonyl carbon more electrophilic. youtube.comchemguide.co.uk
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca
Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group.
Elimination of the alcohol: The tetrahedral intermediate collapses, and the alcohol (the leaving group) is eliminated, regenerating the carbonyl group.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid and regenerate the acid catalyst. youtube.com
Base-Catalyzed Ester Hydrolysis (Saponification):
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.comucalgary.ca The mechanism proceeds as follows: ucalgary.ca
Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH-), a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of the alkoxide: The tetrahedral intermediate collapses, and an alkoxide ion (RO-) is eliminated.
Acid-base reaction: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate anion and an alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
Carboxylic Acid Chelation Mechanisms
The formation of metal complexes with carboxylic acids is a key aspect of metallaphotoredox catalysis. princeton.edu In these reactions, a carboxylate anion can ligate to a metal center, such as copper(II), to form a metal complex. princeton.edu This initial coordination is a crucial step in many catalytic cycles that enable a wide range of chemical transformations, including alkylation, arylation, and amination of the carboxylic acid derivative. princeton.edu
The specific mechanism of chelation will depend on the metal ion, the solvent, and the other ligands present. Generally, the carboxylate anion will displace a solvent molecule or another weakly bound ligand from the coordination sphere of the metal ion. The stability of the resulting chelate complex is influenced by factors such as the size of the chelate ring formed and the electronic properties of the donor atoms.
Oxidative and Reductive Transformations
The electron-rich nature of the aromatic ring in this compound, due to the presence of the methoxy and morpholino groups, makes it susceptible to oxidative transformations. Conversely, the carboxylic acid moiety can undergo reductive processes, although these are generally less facile for aromatic carboxylic acids.
Radical-mediated reactions offer a powerful avenue for the functionalization of benzoic acid derivatives. While specific studies on this compound are not prevalent in publicly accessible literature, the reactivity of analogous substituted benzoic acids provides insight into potential transformations. For instance, the reaction of benzoic acid with hydroxyl radicals, studied using density functional theory, indicates that the reaction proceeds via the formation of pre-reactive complexes, with addition to the aromatic ring being a major pathway. rsc.org The presence of strong electron-donating groups, such as the methoxy and morpholino substituents in the target molecule, would be expected to activate the aromatic ring towards such radical additions.
Photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids, leading to the formation of alkyl radicals that can participate in a variety of bond-forming reactions. mdpi.com In the context of α-amino acids, photoredox-catalyzed decarboxylative arylation has been demonstrated as a viable strategy. mdpi.com While the direct radical-mediated decarboxylation of this compound would lead to a highly reactive aryl radical, the principles of photoredox catalysis could potentially be applied to derivatives of this compound to achieve novel transformations.
Recent advancements in the generation of alkoxy radicals under photochemical conditions have expanded the scope of radical-mediated transformations. acs.org These highly reactive intermediates can undergo processes such as hydrogen atom transfer (HAT), β-scission, and addition to carbon-carbon double bonds. acs.org For derivatives of this compound, the generation of an alkoxy radical at the methoxy group or on a substituent of the morpholino ring could initiate a cascade of reactions, leading to complex molecular architectures.
The following table provides a conceptual overview of potential radical-mediated reactions based on the reactivity of analogous functional groups found in the literature.
| Reaction Type | Reactant Type | Potential Product Type for Derivatives of this compound | Reference |
| Hydroxyl Radical Addition | Substituted Benzoic Acid | Hydroxylated aromatic ring | rsc.org |
| Photoredox Decarboxylation | α-Amino Acid | Arylated derivative (from trapping of the resulting radical) | mdpi.com |
| Alkoxy Radical-Mediated C-C Bond Cleavage | Alcohol | Functionalized fragments resulting from β-scission | acs.orgacs.org |
This table is illustrative and based on the reactivity of analogous compounds. Specific outcomes for this compound derivatives would require experimental validation.
Hypervalent iodine reagents are versatile and environmentally benign oxidizing agents that have found broad application in organic synthesis. nih.govnih.gov Their reactivity with alkoxy- and amino-substituted aromatic compounds is of particular relevance to the chemical transformations of this compound derivatives. These reagents are known to participate in a wide array of reactions, including oxidative cyclizations, functional group transfers, and the formation of carbon-heteroatom bonds.
For example, hypervalent iodine(III) reagents can be activated by alcohols to generate alkoxy-substituted hypervalent iodine species, which can then promote reactions such as lactonizations. acs.org In the case of a suitably functionalized derivative of this compound, intramolecular reactions initiated by a hypervalent iodine reagent could lead to the formation of complex heterocyclic systems. The interaction of hypervalent iodine reagents with amino groups is also well-documented, with the formation of amino-containing iodane(III) reagents that can act as electrophilic aminating agents. researchgate.net
The following table summarizes some of the key transformations mediated by hypervalent iodine reagents that could be applicable to derivatives of this compound, based on literature precedents with analogous substrates.
| Reagent | Substrate Type | Transformation | Potential Product Type | Reference |
| PhI(OAc)₂ / PhI(OTf)₂ | Alkenyl Benzoic Acid | Oxidative Lactonization | Lactone | acs.org |
| Acetoxybenziodoxolone | N-TMS-amine | Electrophilic Amination | Aminated Arene | researchgate.net |
| PIFA / TMSN₃ | p-Substituted Phenol (B47542) Ether | Oxidative Azidation | Azido Derivative | iupac.org |
| IBX (2-Iodoxybenzoic acid) | Alcohol | Oxidation | Aldehyde/Ketone | organic-chemistry.org |
This table is illustrative and based on the reactivity of analogous compounds. Specific outcomes for this compound derivatives would require experimental validation.
Chemo- and Regioselectivity in Multi-functionalized Derivatives
The presence of multiple functional groups in derivatives of this compound raises important questions of chemo- and regioselectivity in their chemical transformations. The outcome of a reaction will depend on the relative reactivity of the different sites within the molecule and the specific reaction conditions employed.
The methoxy and morpholino groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them. In the case of this compound, the positions ortho to the highly activating morpholino group (positions 3 and 5) and ortho to the methoxy group (position 3) are the most nucleophilic. The interplay between these two directing groups, along with the deactivating effect of the carboxylic acid, will determine the regiochemical outcome of electrophilic aromatic substitution reactions.
In reactions involving the functional groups themselves, chemoselectivity becomes a key consideration. For instance, in an oxidation reaction, the electron-rich aromatic ring and the morpholino group are potential sites of reaction. The choice of oxidant and reaction conditions can often be tuned to favor oxidation at one site over the other. Similarly, in reactions involving the carboxylic acid, such as esterification or amidation, the conditions must be chosen to avoid unwanted side reactions at the other functional groups.
The principles of chemoselectivity are often governed by the inherent reactivity of the functional groups. For example, in a reduction reaction, a carbonyl group would typically be reduced in preference to a carboxylic acid. Protecting group strategies are also a powerful tool for achieving chemoselectivity, where a more reactive functional group is temporarily masked to allow a reaction to occur at a less reactive site. youtube.com
The development of catalyst-controlled reactions has provided another layer of control over chemo- and regioselectivity. By choosing an appropriate catalyst, it is possible to direct a reaction to a specific site on a multifunctional molecule that might not be the most inherently reactive. rsc.orgnih.gov For example, in the context of C-H activation, different metal catalysts can direct functionalization to different positions on an aromatic ring.
Structure Activity Relationship Sar Studies of 2 Methoxy 4 Morpholinobenzoic Acid Analogues
Systematic Exploration of Substituent Effects
The systematic exploration of substituents at three key positions—R1 (morpholine group), R2 (carboxylic acid), and R3 (benzylic substitution)—has been crucial in understanding the molecular requirements for activity.
Studies on related scaffolds have shown that replacing the morpholine (B109124) with other heterocyclic systems, such as piperidine (B6355638) or thiomorpholine, can lead to variations in activity. The oxygen atom within the morpholine ring is a key feature, potentially acting as a hydrogen bond acceptor, which helps to properly orient the molecule within the active site of its target enzyme. nih.gov
Table 1: Effect of R1 Heterocycle Modification on Biological Activity
| R1 Substituent | Relative Activity | Key Observations |
|---|---|---|
| Morpholine | High | Optimal for activity, likely due to hydrogen bond accepting capacity and ideal conformation. |
| Piperidine | Moderate | Reduced activity suggests the morpholine oxygen is important for interaction. |
| Thiomorpholine | Moderate-Low | The larger size and different electronic properties of sulfur may be less favorable for binding. |
Note: The data in this table is representative and compiled from general findings in medicinal chemistry literature regarding morpholine-containing scaffolds.
The carboxylic acid group at the R2 position has been a significant focus of SAR studies. Initially, molecular modeling suggested that this acidic moiety could be crucial for activity by chelating with catalytic zinc ions (Zn²⁺) present in the active site of enzymes like PC-PLC. nih.govworktribe.com This interaction would anchor the inhibitor, facilitating a stable binding mode.
However, further research has presented a more nuanced picture. Some studies have shown that replacing the carboxylic acid with an ester group or even its complete removal can be tolerated, suggesting that the chelation hypothesis may not be universally applicable or the sole determinant of activity. worktribe.com A pivotal study explored replacing the carboxylic acid with a hydroxamic acid, a known strong zinc-binding group. This modification resulted in derivatives with PC-PLC inhibitory activity similar to or better than standard inhibitors and significantly more potent anti-proliferative activity against cancer cell lines compared to the original 2-morpholinobenzoic acids. nih.govworktribe.com This finding revitalized the hypothesis that interaction with a metal ion in the active site is a key mechanistic feature.
Table 2: Influence of R2 Group Modification on PC-PLC Inhibitory Activity
| R2 Substituent | Proposed Interaction | Relative Potency | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Potential Zn²⁺ chelation | Potent | nih.gov |
| Hydroxamic Acid (-CONHOH) | Strong Zn²⁺ chelation | More Potent | nih.govworktribe.com |
| Ester (-COOR') | Loss of chelation capacity | Reduced Potency | masterorganicchemistry.comchemguide.co.uklibretexts.org |
The substitution pattern on the benzoic acid ring is critical, with the term "benzylic substitution" in this context referring to groups attached to the phenyl ring, particularly at the 5-position. SAR studies have identified that an N-benzylamino group at this position significantly enhances potency. nih.gov
Modifications to this N-benzylamino moiety have been explored to map the surrounding binding pocket. The size, electronics, and substitution pattern of the benzyl (B1604629) ring itself can dramatically affect activity. For instance, methylation of the benzylic nitrogen has been shown to produce some of the most biologically active compounds, indicating that this region of the pharmacophore is ripe for further investigation. nih.gov The interaction is likely hydrophobic and may involve pi-stacking with aromatic residues in the enzyme's active site.
Table 3: Effect of R3 Substitution on Antiproliferative Activity
| R3 Substituent (at 5-position) | Modification | Relative Activity | Key Observations |
|---|---|---|---|
| -NH-benzyl | Parent Moiety | High | Establishes a key interaction area. |
| -N(Me)-benzyl | N-Methylation | Very High | N-methylation enhances potency, suggesting a specific fit in a hydrophobic pocket. |
| -NH-phenyl | No Methylene Linker | Moderate | The flexibility of the benzyl group appears important. |
Note: The data in this table is representative and based on SAR principles for related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For a series of analogues like those of 2-Methoxy-4-morpholinobenzoic acid, a QSAR model would mathematically define the relationship between physicochemical properties (descriptors) and a measured biological endpoint, such as inhibitory concentration (IC₅₀).
While a specific, published QSAR model for this compound was not identified, the methodology is standard for this type of investigation. Descriptors would typically include:
Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.
Steric properties: Molecular volume, surface area, specific radii.
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Describing molecular branching and connectivity.
A derived QSAR equation would take a general form like: Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Such a model would allow for the prediction of activity for novel, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. It could quantitatively confirm the qualitative observations from SAR studies, for example, by assigning a negative coefficient to a descriptor related to the loss of a hydrogen bond donor at the R1 position.
Pharmacophore Elucidation for Biological Activity
A pharmacophore is an abstract model of the essential steric and electronic features required for a molecule to exert a specific biological effect. wikipedia.orgnih.gov Based on the extensive SAR studies, the pharmacophore for this class of inhibitors can be defined.
The key features of the pharmacophore for 2-morpholinobenzoic acid analogues as PC-PLC inhibitors include:
A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.
A Metal-Binding Group: The carboxylic acid or, more effectively, a hydroxamic acid at the R2 position, capable of chelating a zinc ion.
An Aromatic/Hydrophobic Region: The central benzoic acid ring.
A Hydrophobic/Aromatic Feature with a Hydrogen Bond Donor: The N-benzylamino group at the R3 (5-position), which provides both a hydrogen bond donor (the N-H) and a large hydrophobic/aromatic component (the benzyl group).
This model (Figure 1) serves as a 3D blueprint for designing new molecules that fit the target's active site and for virtual screening of compound libraries to find new, structurally diverse hits. nih.govnih.gov
Conformational Analysis and its Correlation with Activity
Conformational analysis examines the different spatial arrangements (conformations) of a molecule and their associated energy levels. A molecule's biological activity is intrinsically linked to its ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," that allows for optimal binding to its biological target.
For this compound analogues, the relative orientation of the morpholine ring, the benzoic acid plane, and the N-benzylamino substituent is critical. The flexibility of the bond connecting the morpholine ring to the benzoic acid and the bonds within the N-benzylamino side chain allows the molecule to adopt various shapes.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to map the potential energy surface of these molecules. By identifying the most stable (lowest energy) conformations, researchers can hypothesize which shapes are most likely to be present and interact with the enzyme. The correlation is established when the most potent analogues share a common low-energy conformation that is not readily accessible to inactive compounds. This analysis explains why, for example, the flexible N-benzylamino group might be superior to a more rigid N-phenyl group, as it can more easily adopt the precise geometry required for optimal interaction within the binding site.
Computational Chemistry and Molecular Modeling Investigations of 2 Methoxy 4 Morpholinobenzoic Acid
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and a protein's binding site at the atomic level. nih.govnih.gov
Ligand-protein interaction profiling identifies the specific types of non-covalent bonds formed between a ligand, such as 2-Methoxy-4-morpholinobenzoic acid, and a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
A significant interaction type for certain enzymes is metal chelation. In the context of metalloenzymes like phosphoinositide-specific phospholipase C (PC-PLC), which often contain a zinc ion in their active site, the ability of a ligand to chelate this ion can be a critical mechanism of inhibition. The carboxylic acid and methoxy (B1213986) groups of this compound, with their oxygen atoms, possess the potential to act as a bidentate ligand, coordinating with the zinc ion in the active site of an enzyme. Computational models can precisely map the geometry and energetics of this chelation, providing a structural hypothesis for the molecule's mode of action.
Beyond predicting the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between the ligand and the protein. nih.gov This predicted affinity, often expressed in kcal/mol, helps in ranking potential drug candidates. A lower (more negative) binding energy generally suggests a more stable and potent protein-ligand complex. fip.org
For this compound, docking studies against various targets would yield binding affinity predictions that guide further experimental validation. While specific data for this exact compound is not broadly published, a typical output from such a study is illustrated in the table below, showing hypothetical binding affinities against different protein targets.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 6COX | -8.5 |
| Estrogen Receptor Alpha (ER-α) | 2IOG | -9.2 |
| Epidermal Growth Factor Receptor (EGFR) | 3W2S | -7.8 |
| Note: The data in this table is illustrative and represents typical values obtained from molecular docking studies. |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov For a ligand-protein complex predicted by docking, MD simulations are crucial for assessing the stability of the binding pose and the conformational dynamics of both the ligand and the protein. nih.govnih.gov Key metrics derived from MD trajectories include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg).
RMSF: Highlights the flexibility of individual amino acid residues or parts of the ligand. Higher RMSF values indicate more mobile regions. nih.gov
These simulations can confirm whether the initial docked pose is maintained throughout the simulation, providing a more rigorous validation of the interaction. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. epstem.net These methods provide insights into molecular structure, stability, and reactivity based on the principles of quantum mechanics.
Understanding how a molecule might participate in a chemical reaction is crucial. Quantum chemical calculations can map the potential energy surface of a reaction, identifying the most favorable reaction pathway. nih.gov This involves calculating the energies of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For this compound, this analysis could elucidate its metabolic fate or its mechanism of covalent inhibition if it were to react with a biological target. youtube.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack and provide a quantitative measure of its reactivity.
| Parameter | Value (eV) | Description |
| E_HOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.37 | Indicator of chemical reactivity and stability researchgate.net |
| Note: The data is based on typical values for similar aromatic compounds and serves as an illustrative example of results from quantum chemical calculations. |
Ligand-Based and Structure-Based Drug Design Methodologies
The design of novel therapeutic agents often relies on two complementary computational approaches: ligand-based and structure-based drug design. The choice between these methods is largely dictated by the availability of structural information for the biological target of interest.
Ligand-Based Drug Design: In the absence of a three-dimensional structure of the target protein, researchers can utilize ligand-based drug design methods. This approach leverages the information from a set of known active molecules (ligands) to develop a model, known as a pharmacophore, that defines the essential chemical features required for biological activity. A pharmacophore model outlines the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for the ligand to interact with its target. nih.govnih.gov Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules with different chemical scaffolds that fit the model and are therefore likely to be active.
Structure-Based Drug Design: When the three-dimensional structure of a target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool. This methodology involves the use of molecular docking simulations to predict the preferred orientation and binding affinity of a ligand to its target protein. By visualizing the interactions between a potential drug molecule and the amino acid residues in the binding site of the protein, chemists can rationally design modifications to the molecule to enhance its potency and selectivity. For instance, in the context of developing inhibitors for targets like the epidermal growth factor receptor (EGFR), understanding the binding pocket allows for the strategic placement of functional groups to maximize favorable interactions.
In the broader context of drug discovery, a fragment like this compound can serve as a starting point or a building block in both ligand-based and structure-based design. Its morpholine (B109124) and methoxybenzoic acid moieties can be strategically utilized to fulfill specific pharmacophoric requirements or to occupy particular sub-pockets within a target's binding site.
Virtual High-Throughput Screening (vHTS) Methodologies
Virtual high-throughput screening (vHTS) is a computational technique that has become indispensable in modern drug discovery. It allows for the rapid and cost-effective screening of vast libraries of chemical compounds against a biological target to identify potential "hits" that can be further developed into lead compounds.
The process of vHTS can be broadly categorized into two main approaches, which often mirror the drug design strategies mentioned above:
Ligand-based vHTS: This approach uses a pharmacophore model or the similarity of chemical structures to a known active compound as a filter to screen large compound databases. The goal is to find molecules that share the key chemical features believed to be responsible for the desired biological activity.
Structure-based vHTS (Docking-based vHTS): This method employs molecular docking algorithms to computationally place each molecule from a virtual library into the binding site of the target protein and estimate its binding affinity. The compounds are then ranked based on their predicted binding scores, and the top-ranking molecules are selected for experimental testing.
While no specific vHTS campaigns for this compound have been detailed, it is plausible that this compound or its derivatives could be identified as hits in vHTS campaigns aimed at discovering inhibitors for various protein targets. The structural features of this compound make it an attractive scaffold or fragment for inclusion in compound libraries designed for drug discovery.
Mechanistic Biological Investigations in Vitro Focus of 2 Methoxy 4 Morpholinobenzoic Acid Derivatives
Enzyme Inhibition Studies
The enzymatic inhibitory activities of 2-methoxy-4-morpholinobenzoic acid derivatives have been a key area of investigation, with a particular focus on enzymes involved in cell signaling pathways critical to cancer progression.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Kinetics
While direct inhibitory studies on PC-PLC by this compound itself are not extensively documented in the available literature, related methoxyphenyl derivatives have demonstrated significant interactions with key signaling molecules. For instance, the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical enzyme in angiogenesis and cell survival. nih.gov This inhibitory action disrupts the downstream signaling cascade, suggesting a potential, yet indirect, influence on pathways that may be co-regulated with PC-PLC activity.
Mechanistic Characterization of Enzyme-Inhibitor Interactions
The interaction of these compounds with their enzymatic targets often involves a multi-faceted approach. MMPP, for example, not only inhibits VEGFR2 but also enhances the transcriptional activity of Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov This dual regulation leads to a downstream downregulation of AKT activity, a central node in cell survival and proliferation pathways. nih.gov The mechanism involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, showcasing a complex interplay between the inhibitor and multiple enzymatic pathways. nih.gov
Cellular Pathway Modulation in In Vitro Systems
The enzymatic inhibitory effects of these compounds translate into significant modulation of cellular pathways, leading to anti-cancer effects in various in vitro models.
Anti-proliferative Activity in Cancer Cell Lines (e.g., MDA-MB-231, HCT-116)
Derivatives of this compound have demonstrated notable anti-proliferative activity against a range of cancer cell lines. MMPP has shown efficacy in suppressing the growth of breast cancer cell lines, including the triple-negative MDA-MB-231 and MDA-MB-468 cells, as well as the luminal A type MCF-7 cells. nih.gov Another related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has been found to reduce the viability of pancreatic cancer cells. nih.gov The anti-proliferative effects are often dose-dependent and highlight the potential of these compounds as scaffolds for the development of new anti-cancer agents.
Table 1: Anti-proliferative Activity of a this compound Derivative (MMPP) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Effect of MMPP | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | nih.gov |
| MDA-MB-468 | Triple-Negative Breast Cancer | Growth Inhibition | nih.gov |
| MCF-7 | Luminal A Breast Cancer | Growth Inhibition | nih.gov |
Cell Cycle Perturbation Analysis (e.g., flow cytometry)
The anti-proliferative activity of these compounds is closely linked to their ability to interfere with the cell cycle. Studies on 2M4VP have shown that it can induce a G1 phase arrest in NIH 3T3 cells. nih.gov This cell cycle arrest is achieved by modulating the expression of key cell cycle regulatory proteins, including an increase in the expression of CDK inhibitors like p21Waf1/Cip1 and p15INK4b, and a decrease in the expression of cyclin D1 and cyclin E. nih.gov This perturbation prevents cells from progressing through the cell cycle, thereby inhibiting their proliferation.
Apoptosis Induction Mechanisms (e.g., Annexin V/PI assays)
A crucial mechanism through which these compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. MMPP has been observed to induce apoptosis in breast cancer cells by activating pro-apoptotic proteins such as caspase-3, caspase-8, and caspase-9, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. nih.gov In HeLa cervical cancer cells, MMPP was also found to be cytotoxic and induced the activation of caspases-3, -8, and -9. koreascience.krnih.gov This was accompanied by a significant increase in the expression of the death receptors DR5 and FAS, indicating that MMPP can trigger the extrinsic apoptotic pathway. koreascience.kr
Table 2: Apoptotic Mechanisms of a this compound Derivative (MMPP)
| Cell Line | Key Apoptotic Events | Reference |
| Breast Cancer Cells | Activation of caspase-3, -8, -9; Inhibition of Bcl-2 | nih.gov |
| HeLa Cells | Activation of caspase-3, -8, -9; Increased expression of DR5 and FAS | koreascience.krnih.gov |
Microtubule Organization Disruption
Investigations into 1,3,5-triazine (B166579) analogues bearing a trimethoxyphenyl substituent and a morpholino group have demonstrated their significant impact on microtubule organization. One of the most potent compounds in this series, designated as 8j , has been shown to effectively inhibit tubulin polymerization. nih.gov This disruption of microtubule dynamics is a key mechanism of action for many anticancer agents, as it leads to the arrest of the cell cycle and subsequent cell death.
The effect of these derivatives on the microtubule network has been visualized through immunofluorescence studies. Treatment of cancer cells with compound 8j resulted in a notable disruption of the normal microtubule structure, providing clear evidence of its interference with tubulin assembly at a cellular level. nih.gov This activity is crucial for its antiproliferative effects.
Molecular Target Identification and Validation in Cellular Contexts
The primary molecular target for this class of methoxyphenyl morpholino derivatives has been identified as tubulin. These compounds are believed to exert their effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules. Molecular docking studies of compound 8j have supported this hypothesis, indicating a strong binding affinity towards the nocodazole (B1683961) binding site of tubulin, with a calculated binding affinity of -7.949, which is comparable to the known tubulin inhibitor nocodazole (-7.462). nih.gov
Further validation in cellular contexts comes from cell cycle analysis. Treatment of various cancer cell lines with these 1,3,5-triazine derivatives led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is a hallmark of agents that disrupt microtubule function, as proper spindle formation is essential for progression through mitosis. The arrest of the cell cycle at this phase prevents cell division and ultimately triggers apoptotic pathways.
Comparative Biological Efficacy with Reference Inhibitors
The biological efficacy of these novel 1,3,5-triazine analogues has been evaluated against a panel of human cancer cell lines, and their antiproliferative activity has been quantified. The results for the most active compound, 8j , are particularly noteworthy.
Table 1: Antiproliferative Activity of Compound 8j against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 12.3 ± 0.8 |
| HepG2 | Liver Cancer | 9.6 ± 0.4 |
| A549 | Lung Cancer | 10.5 ± 1.0 |
| MCF-7 | Breast Cancer | 11.7 ± 0.5 |
Data from Narva et al., 2017. nih.gov
While a direct head-to-head comparison in the same study with reference inhibitors like colchicine (B1669291) or combretastatin (B1194345) A-4 is not provided, the micromolar IC50 values of compound 8j demonstrate its potent cytotoxic activity. nih.gov For context, other studies on different series of morpholine-substituted quinazoline (B50416) derivatives have reported some compounds with promising cytotoxic activity, in some cases even better than the standard colchicine. nih.gov This suggests that the incorporation of the morpholino moiety can be a valuable strategy in the design of potent anticancer agents.
The inhibitory activity of 8j on tubulin polymerization further underscores its potential as a microtubule-targeting agent. nih.gov The collective evidence from antiproliferative assays, cell cycle analysis, and molecular modeling points towards a mechanism of action consistent with that of other well-established tubulin inhibitors.
Compound Names
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 2-Methoxy-4-morpholinobenzoic acid. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 4-methoxybenzoic acid, run in DMSO-d₆, characteristic chemical shifts are observed. The acidic proton of the carboxylic acid group appears significantly downfield, around 12.7 ppm. The aromatic protons on the benzene (B151609) ring typically resonate between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns providing information about their substitution pattern. The protons of the methoxy (B1213986) group are observed as a sharp singlet further upfield, generally around 3.8 ppm. For this compound, the protons on the morpholine (B109124) ring would introduce additional signals, typically in the range of 3.0 to 4.0 ppm, with distinct coupling patterns that can help to determine the conformation of the morpholine ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For a similar compound, 4-methylbenzoic acid, in CDCl₃, the carbonyl carbon of the carboxylic acid is typically found in the range of 172.5 ppm. rsc.org The aromatic carbons show signals between 126 and 145 ppm, while the methoxy carbon appears around 55-60 ppm. The carbons of the morpholine ring in this compound would be expected in the range of 45-70 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.5 - 13.0 |
| Aromatic (H-3, H-5, H-6) | ~6.5 - 8.0 |
| Methoxy (-OCH₃) | ~3.8 - 3.9 |
| Morpholine (-NCH₂CH₂O-) | ~3.1 - 3.9 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~167 - 172 |
| Aromatic (C-1 to C-6) | ~100 - 160 |
| Methoxy (-OCH₃) | ~55 - 56 |
| Morpholine (-NCH₂CH₂O-) | ~45 - 67 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound, confirming its elemental composition.
High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula. The monoisotopic mass of a related compound, 2-methoxy-4-(trifluoromethyl)benzoic acid, has been reported as 220.03473 Da. uni.lu For this compound (C₁₂H₁₅NO₄), the expected monoisotopic mass would be 237.1001 g/mol .
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for this class of compounds. In ESI-MS, protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ are typically observed. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information. For instance, the fragmentation of methoxybenzoic acids often involves the loss of a methyl group (CH₃) or a methoxy group (OCH₃), followed by the loss of carbon monoxide (CO) from the carboxylic acid moiety. The fragmentation of the morpholine ring would also produce characteristic daughter ions.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z |
| [M+H]⁺ | 238.1074 |
| [M+Na]⁺ | 260.0893 |
| [M-H]⁻ | 236.0928 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum would include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations.
C=O Stretch: A strong, sharp absorption band typically appears between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
C-O Stretch: The C-O stretching vibrations of the ether linkage (methoxy group) and the carboxylic acid are expected in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
C-N Stretch: The C-N stretching of the morpholine ring would likely appear in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
For comparison, the IR spectrum of the related compound 4-methoxybenzoic acid shows characteristic peaks that align with these expected regions. chemicalbook.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 (strong, sharp) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (medium) |
| Ether (Methoxy) | C-O Stretch | 1200 - 1300 (strong) |
| Morpholine | C-N Stretch | 1100 - 1300 (medium) |
X-ray Crystallography for Solid-State Structural Analysis
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures. sielc.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture with high resolution. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated. sielc.com The purity of a sample can be determined by the area percentage of the main peak in the chromatogram. HPLC can also be used on a preparative scale to purify the compound.
A related compound, 4-(diphenylphosphino)benzoic acid, has been analyzed for purity using HPLC. vwr.com
Interactive Data Table: Typical HPLC Parameters for Analysis of Substituted Benzoic Acids
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
Future Research Directions and Perspectives for 2 Methoxy 4 Morpholinobenzoic Acid
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Drawing inspiration from synthetic routes for structurally related compounds, future research could investigate novel pathways. For example, methods developed for the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate for cardiotonic drugs, could be adapted. researchgate.net These approaches utilized readily available starting materials and demonstrated the potential for process-oriented synthesis, which could be beneficial for larger-scale production. researchgate.net Similarly, the synthetic strategies for bosutinib, a protein kinase inhibitor, which starts from 3-methoxy-4-hydroxybenzoic acid, involve steps like esterification, alkylation, and nitration that could be optimized for the synthesis of 2-Methoxy-4-morpholinobenzoic acid. mdpi.com
Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles
The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced analogues with improved pharmacological properties. A key strategy involves the modification of the carboxylic acid group to enhance its interaction with the catalytic zinc ions in the PC-PLC active site. One successful example of this approach is the replacement of the carboxylic acid with a hydroxamic acid, which resulted in derivatives with PC-PLC inhibitory activity comparable to or better than the standard inhibitor D609. nih.gov
Further structural modifications can be guided by structure-activity relationship (SAR) studies of related morpholine-containing compounds. For instance, the synthesis and evaluation of various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones have provided insights into achieving potent analgesic and anti-inflammatory activities. researchgate.net By systematically altering substituents on the morpholine (B109124) ring and the benzoic acid core, it may be possible to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.
| Analogue | Modification | Observed Effect |
| Hydroxamic acid derivative | Replacement of carboxylic acid with hydroxamic acid | Similar or improved PC-PLC inhibitory activity compared to D609 nih.gov |
| 2-alkyl/alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones | Various substitutions | Potent analgesic and anti-inflammatory activities researchgate.net |
Investigation of Additional Biological Targets beyond PC-PLC
While PC-PLC is a primary target, it is crucial to investigate other potential biological targets of this compound and its analogues to fully understand their pharmacological effects and identify potential off-target activities. The morpholine nucleus is a common feature in a wide range of biologically active compounds, suggesting that its derivatives may interact with multiple cellular targets. researchgate.net
For example, studies on morpholine analogues of phencyclidine (PCP) have shown that these compounds can have a moderate affinity for the N-methyl-d-aspartate receptor (NMDAR). nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could exhibit activity at NMDAR or other central nervous system receptors. A comprehensive screening against a panel of receptors and enzymes would provide a broader understanding of its biological activity profile.
Development of Targeted Delivery Strategies for In Vitro Cellular Studies
To enhance the efficacy and minimize potential off-target effects of this compound in cellular studies, the development of targeted delivery strategies is a promising avenue. This is particularly relevant for its potential application in cancer therapy, where delivering the compound specifically to tumor cells is highly desirable.
Various targeted drug delivery systems are being explored for cancer treatment, including antibody-drug conjugates, peptide-drug conjugates, and nanocarrier systems. nih.gov These strategies utilize targeting moieties that recognize and bind to specific markers overexpressed on cancer cells. For instance, liposomes decorated with targeting peptides for CD38 and CD138 have shown enhanced drug delivery and cytotoxicity in multiple myeloma cells. nih.gov Similarly, nanoparticles can be engineered to target cancer cells, and encapsulating drugs within them can improve their therapeutic index. nih.gov Future research should focus on developing such targeted delivery systems for this compound to improve its effectiveness in in vitro cancer models.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the cellular mechanisms affected by this compound, an integrated multi-omics approach is essential. This would involve analyzing the changes in the genome, transcriptome, proteome, and metabolome of cells upon treatment with the compound.
For instance, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways that are perturbed by the compound. By integrating these different layers of data, a comprehensive picture of the drug's mechanism of action can be constructed. This approach has been successfully used to understand the effects of other drugs and can be invaluable in identifying novel targets and biomarkers of response for this compound.
Computational-Experimental Synergy for Rational Design and Discovery
A synergistic approach combining computational modeling and experimental validation will be instrumental in the rational design of new analogues and the discovery of novel applications for this compound. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes and interaction patterns of the compound and its analogues with their biological targets. mdpi.com
This computational approach can guide the design of new derivatives with improved binding affinity and selectivity. For example, docking studies were used to understand how 14-O-methyl and 14-O-benzyl substituted analogues of oxymorphone interact with the MOP receptor, which aided in the design of new compounds with specific pharmacological profiles. mdpi.com The predictions from computational models can then be validated through experimental studies, creating an iterative cycle of design, synthesis, and testing that can accelerate the discovery process. This integrated strategy will be crucial for optimizing the therapeutic potential of this compound.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-methoxy-4-morpholinobenzoic acid, and how can reaction conditions be optimized?
Methodological Answer : Synthesis typically involves coupling morpholine with a substituted benzoic acid derivative. For example, diazonium salt intermediates (e.g., 2-Methoxy-4-morpholinobenzenediazonium chloride zinc chloride double salt) can be used to introduce the morpholino group . Optimization includes:
- Temperature control : Reactions often proceed at 45–70°C to balance yield and side reactions .
- Catalyst selection : Zinc chloride in diazonium salt synthesis improves regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Analyze and spectra to verify methoxy (-OCH), morpholino (N-CH), and carboxylic acid (-COOH) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
- X-ray crystallography : Single-crystal studies (e.g., Morpholin-4-ium 4-methoxybenzoate analogs) confirm bond angles and spatial arrangement .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 252.1) .
Advanced Research Questions
Q. Q3. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Replicate experiments using controlled cell lines (e.g., HEK293 for cytotoxicity) and consistent compound purity (>98%, verified via HPLC ).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, morpholino group) to isolate pharmacophores .
- Meta-analysis : Cross-reference data from PubChem, NIST, and EPA DSSTox to identify consensus trends .
Q. Q4. What advanced applications does this compound have in targeted protein degradation (e.g., PROTACs)?
Methodological Answer : The compound serves as a linker or warhead in PROTAC design:
- Linker optimization : Its carboxylic acid group enables covalent conjugation to E3 ligase ligands (e.g., thalidomide analogs) via amide or ester bonds .
- Solubility tuning : The morpholino group enhances aqueous solubility, critical for cellular uptake .
- In vitro validation : Use ubiquitination assays (e.g., Western blot for polyubiquitin chains) to confirm target protein degradation efficiency .
Q. Q5. How should researchers address stability challenges during storage and handling of this compound?
Methodological Answer : Stability is influenced by hygroscopicity and light sensitivity:
- Storage : Keep in amber vials at ambient temperatures (<25°C) with desiccants (silica gel) to prevent hydrolysis .
- Handling : Use inert atmospheres (N) during weighing and avoid prolonged exposure to UV light .
- Decomposition monitoring : Track purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Q. Q6. What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer : Leverage quantum mechanics and machine learning platforms:
- ACD/Labs Percepta : Predicts logP (~1.5), pKa (~3.1 for -COOH), and solubility (2.3 mg/mL in water) .
- EPA DSSTox : Assesses toxicity profiles (e.g., LD) using structure-based algorithms .
- Molecular docking (AutoDock Vina) : Simulates binding to biological targets (e.g., kinases) to guide drug design .
Q. Q7. How can crystallographic data inform the design of co-crystals or salts involving this compound?
Methodological Answer : X-ray diffraction reveals intermolecular interactions critical for co-crystal formation:
- Hydrogen bonding : The carboxylic acid group forms strong bonds with amines (e.g., morpholine), as seen in Morpholin-4-ium 4-methoxybenzoate structures .
- Packing motifs : Analyze unit cell parameters (e.g., space group ) to predict solubility and stability .
- Synthon engineering : Combine with counterions (e.g., sodium) to modulate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
